molecular formula C34H40N2O8 B10827878 [(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate

[(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate

Cat. No.: B10827878
M. Wt: 604.7 g/mol
InChI Key: NADMBBGHEQYUMJ-WDXNIXBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LEO 134310 is a selective, non-steroidal glucocorticoid receptor agonist optimized for topical use. It is designed to treat inflammatory skin diseases such as psoriasis. This compound is rapidly deactivated in the blood, resulting in low systemic exposure and a higher therapeutic index compared to traditional glucocorticoids .

Preparation Methods

The synthesis of LEO 134310 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and efficacy .

Chemical Reactions Analysis

LEO 134310 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that are further processed to obtain the final compound .

Scientific Research Applications

LEO 134310 has several scientific research applications, including:

Mechanism of Action

LEO 134310 exerts its effects by binding to the glucocorticoid receptor. Upon binding, the glucocorticoid receptor complex translocates to the nucleus, where it acts as a transcription factor to regulate target genes. This regulation can involve direct binding to glucocorticoid response elements on the DNA or interaction with other transcription factors. The compound mediates both transactivation and transrepression, leading to the inhibition of pro-inflammatory gene transcription .

Comparison with Similar Compounds

LEO 134310 is unique compared to other glucocorticoid receptor agonists due to its non-steroidal nature and rapid deactivation in the blood. Similar compounds include:

LEO 134310 offers a safer profile with reduced risk of systemic side effects, making it a promising candidate for long-term use in treating inflammatory skin diseases .

Properties

Molecular Formula

C34H40N2O8

Molecular Weight

604.7 g/mol

IUPAC Name

[(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate

InChI

InChI=1S/C34H40N2O8/c1-21(35-32(38)29-5-3-17-41-29)31(24-10-8-23(9-11-24)22-6-7-22)43-27-14-12-25(13-15-27)34(40)44-28-4-2-16-36(19-28)33(39)26-18-30(37)42-20-26/h8-15,21-22,26,28-29,31H,2-7,16-20H2,1H3,(H,35,38)/t21-,26+,28-,29+,31-/m0/s1

InChI Key

NADMBBGHEQYUMJ-WDXNIXBWSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)C2CC2)OC3=CC=C(C=C3)C(=O)O[C@H]4CCCN(C4)C(=O)[C@@H]5CC(=O)OC5)NC(=O)[C@H]6CCCO6

Canonical SMILES

CC(C(C1=CC=C(C=C1)C2CC2)OC3=CC=C(C=C3)C(=O)OC4CCCN(C4)C(=O)C5CC(=O)OC5)NC(=O)C6CCCO6

Origin of Product

United States

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